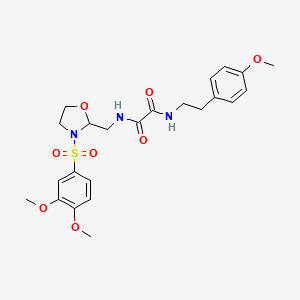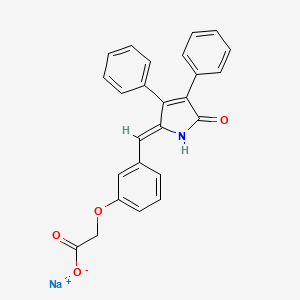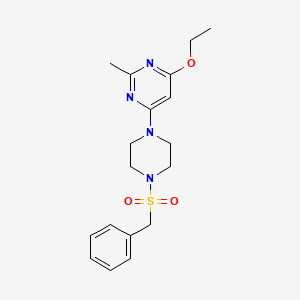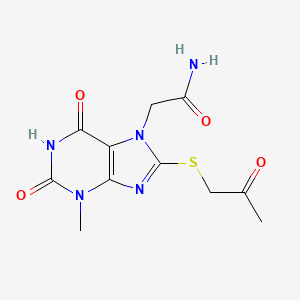![molecular formula C11H19NO3S2 B2655321 N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide CAS No. 2415502-55-3](/img/structure/B2655321.png)
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide, also known as DT56a, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide exerts its therapeutic effects through various mechanisms of action. In cancer research, this compound inhibits the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis and cell proliferation. In cardiovascular research, this compound activates the nitric oxide-cyclic guanosine monophosphate pathway, leading to vasodilation and improved endothelial function. In neurodegenerative disease research, this compound inhibits the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter essential for cognitive function.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound inhibits the growth of cancer cells and induces apoptosis, leading to decreased tumor size and improved survival rates. In cardiovascular research, this compound improves endothelial function and reduces blood pressure, leading to improved cardiovascular health. In neurodegenerative disease research, this compound improves cognitive function and has neuroprotective effects, leading to improved quality of life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for its target enzymes. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the scientific research of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide. In cancer research, future studies could focus on the development of this compound as a potential chemotherapeutic agent and the investigation of its synergistic effects with other anticancer agents. In cardiovascular research, future studies could focus on the optimization of this compound dosing and the investigation of its long-term effects on cardiovascular health. In neurodegenerative disease research, future studies could focus on the development of this compound as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies could investigate the potential of this compound for the treatment of other diseases, such as inflammatory diseases and infectious diseases.
Métodos De Síntesis
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-epoxypropanol with 1,3-dithiane-2-thione to form 1,3-dithiane-2,2-diol. The resulting compound is then reacted with chloroacetonitrile to form N-(2-chloroethyl)-1,3-dithiane-2-carboxamide, which is further reacted with oxalyl chloride to form N-(2-chloroethyl)-1,3-dithiane-2-carboxamide oxalate. Finally, the oxalate salt is reacted with sodium hydroxide to form this compound.
Aplicaciones Científicas De Investigación
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer, cardiovascular diseases, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, this compound has been shown to have vasodilatory effects and improve endothelial function. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S2/c13-10(9-1-2-15-5-9)12-6-11(14)7-16-3-4-17-8-11/h9,14H,1-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYJKGHGVBBIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2655238.png)



![7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2655248.png)

![8-(4-Bromophenyl)-13-butyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2655251.png)
![N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2655252.png)


methanone](/img/structure/B2655257.png)
![2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B2655259.png)

